

Application Notes and Protocols for Methoxyfenozide-d9 Separation by HPLC and UPLC

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Compound of Interest		
Compound Name:	Methoxyfenozide-d9	
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This document provides detailed application notes and protocols for the separation and analysis of **Methoxyfenozide-d9** using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods are intended for researchers, scientists, and professionals in drug development and environmental analysis. **Methoxyfenozide-d9**, a deuterated analog of the insecticide Methoxyfenozide, is commonly used as an internal standard in quantitative analytical methods.

Introduction

Methoxyfenozide is a diacylhydrazine insecticide that functions by accelerating the molting process in insects[1]. Accurate determination of its residues in various matrices is crucial for food safety and environmental monitoring. Stable isotope-labeled internal standards like **Methoxyfenozide-d9** are essential for achieving high accuracy and precision in chromatographic methods by compensating for matrix effects and variations in sample preparation and instrument response. The analytical methods detailed below are optimized for the separation and quantification of Methoxyfenozide and its deuterated internal standard, **Methoxyfenozide-d9**.

HPLC Method for Methoxyfenozide-d9 Separation

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a robust and widely used technique for the analysis of



Methoxyfenozide residues[1][2][3]. Due to their similar physicochemical properties, **Methoxyfenozide-d9** co-elutes with Methoxyfenozide, making it an ideal internal standard for MS-based detection methods.

Experimental Protocol

2.1.1. Sample Preparation (General Procedure)

A generic liquid-liquid extraction (LLE) procedure is described below, which can be adapted for various sample matrices such as fruits, vegetables, or soil[4][5].

- Homogenization: Homogenize a representative sample (e.g., 10-50 g) until a uniform consistency is achieved.
- Extraction: To the homogenized sample, add a suitable volume of acetonitrile (e.g., 100 mL). Shake vigorously for a specified period (e.g., 30 minutes) using a mechanical shaker[4].
- Salting-out (Optional but recommended for aqueous samples): Add salts such as magnesium sulfate and sodium chloride to induce phase separation.
- Centrifugation: Centrifuge the extract at a moderate speed (e.g., 4000 rpm) for a set time (e.g., 5 minutes) to separate the organic layer[6].
- Collection: Carefully collect the supernatant (acetonitrile layer).
- Concentration: Evaporate the extract to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
- Reconstitution: Reconstitute the residue in a known volume of the mobile phase or a suitable solvent mixture (e.g., 1 mL of acetonitrile/water) for HPLC analysis[2][7][8].

2.1.2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of **Methoxyfenozide-d9**.



Parameter	Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase	Isocratic: Acetonitrile:Water (e.g., 54:46, v/v)[2] or Gradient
Flow Rate	1.0 mL/min
Injection Volume	10-20 μL
Column Temperature	40-45°C[2]
Detector	UV at 240 nm[2] or Mass Spectrometer (MS)
Retention Time	Approximately 6.5 min (will vary based on exact conditions)[4]

Quantitative Data

The following table presents typical performance data for the HPLC analysis of Methoxyfenozide. Similar performance is expected for **Methoxyfenozide-d9**.

Parameter	Value	Reference
Linearity (r²)	>0.999	
Limit of Detection (LOD)	0.004 - 0.02 ppm	[4][9]
Limit of Quantitation (LOQ)	0.01 - 0.05 ppm	[4][5][9]
Recovery	86 - 95%	[4]
Relative Standard Deviation (RSD)	< 5%	[4]

UPLC Method for Methoxyfenozide-d9 Separation

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times.



UPLC coupled with tandem mass spectrometry (MS/MS) is a highly specific and sensitive method for the determination of Methoxyfenozide and **Methoxyfenozide-d9**[10].

Experimental Protocol

3.1.1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique widely used for pesticide residue analysis in food and agricultural products[6][10].

- Extraction: Weigh a homogenized sample (e.g., 2 g of chili powder) into a centrifuge tube.
 Add water (e.g., 8 mL) and vortex. Add acetonitrile (e.g., 10 mL) and the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1.5 g sodium citrate)[6].
- Shaking: Shake the tube vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at a suitable speed (e.g., 4000 rpm) for 5 minutes[6].
- Cleanup (d-SPE): Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA (primary secondary amine) to remove interferences. Vortex and centrifuge.
- Final Extract: The resulting supernatant is ready for UPLC-MS/MS analysis.

3.1.2. Chromatographic Conditions

The table below outlines the recommended UPLC-MS/MS conditions.



Parameter	Condition
UPLC System	ACQUITY UPLC H-Class System or similar[6]
Column	C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 1.8 μm particle size)[10]
Mobile Phase	A: 0.1% Formic acid in Water with 0.5 mmol Ammonium AcetateB: Acetonitrile[10]
Gradient	Time (min)
0.0	_
5.0	_
9.0	
15.0	_
16.0	_
16.5	
Flow Rate	0.3 mL/min[10]
Injection Volume	1 μL[10]
Column Temperature	35°C[10]
Mass Spectrometer	Xevo TQ-S micro Mass Spectrometer or similar[6]
Ionization Mode	Electrospray Ionization (ESI) Positive
MRM Transitions	Methoxyfenozide: e.g., m/z 369.1 → 313.2 (quantification), m/z 369.1 → 149.2 (confirmation)[7]
Methoxyfenozide-d9: Specific transitions to be determined based on the deuteration pattern.	

Quantitative Data



Performance characteristics for the UPLC-MS/MS method for Methoxyfenozide are summarized below.

Parameter	Value	Reference
Linearity (r²)	>0.999	[6]
Limit of Quantitation (LOQ)	0.01 μg/g	[7]
Recovery	72 - 129%	[5]
Relative Standard Deviation (RSD)	3.3 - 13.9%	[6]

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the general workflows for sample preparation and analysis.

Caption: General workflow for HPLC analysis of Methoxyfenozide-d9.

Caption: QuEChERS workflow for UPLC-MS/MS analysis of Methoxyfenozide-d9.

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